2-(1,3-dioxoisoindolin-2-yl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the isoindoline core through cyclization reactions.
- Introduction of the methanesulfonyl group via sulfonation.
- Coupling of the isoindoline derivative with the tetrahydroquinoline moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their therapeutic potential. They could be evaluated for activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives and tetrahydroquinoline derivatives. Examples include:
- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
- N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Uniqueness
The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C20H19N3O5S/c1-29(27,28)23-10-4-5-13-8-9-14(11-17(13)23)21-18(24)12-22-19(25)15-6-2-3-7-16(15)20(22)26/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,24) |
InChI Key |
DXQNSYMMJCHPBD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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